Arcaine

Description

Arcaine has been reported in Arca noae with data available.

RN given refers to parent cpd; structure

Structure

3D Structure

Propriétés

IUPAC Name |

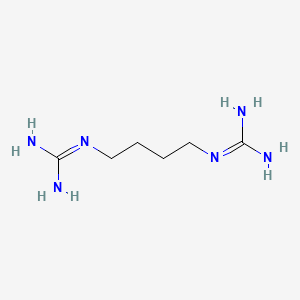

2-[4-(diaminomethylideneamino)butyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMDNMBBCKDWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14923-17-2 (sulfate[1:1]), 36587-93-6 (unspecified sulfate), 58585-47-0 (di-hydrochloride) | |

| Record name | Arcaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80110030 | |

| Record name | 1,1'-Butane-1,4-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-05-8 | |

| Record name | Arcaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arcaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Butane-1,4-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Arcaine: A Technical Guide

Abstract

Arcaine (1,4-diguanidinobutane) is a natural polyamine analog that functions as a multi-target pharmacological agent. Its primary mechanism of action involves the complex modulation of the N-methyl-D-aspartate (NMDA) receptor, where it exhibits a dual inhibitory role. It acts as a competitive antagonist at the polyamine binding site and as a voltage-dependent open-channel blocker. Furthermore, this compound demonstrates inhibitory activity against nitric oxide synthase (NOS), contributing to its overall pharmacological profile. This technical guide provides an in-depth review of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Primary Mechanism of Action: NMDA Receptor Antagonism

This compound's most characterized role is its antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. This compound's interaction with the NMDA receptor is multifaceted, involving at least two distinct mechanisms.

Competitive Antagonism at the Polyamine Site

The NMDA receptor possesses a modulatory site that binds endogenous polyamines like spermine and spermidine, which typically enhance receptor activity. This compound acts as a competitive antagonist at this polyamine site.[1][2] By binding to this site, this compound prevents the potentiating effects of endogenous polyamines, thereby reducing the overall activity of the NMDA receptor.[3] This competitive antagonism has been demonstrated in radioligand binding studies where this compound displaces the binding of polyamine site ligands.[4]

Open-Channel Blockade

In addition to its action at the polyamine site, this compound functions as an open-channel blocker of the NMDA receptor.[5] This mechanism is voltage-dependent, meaning the degree of block is influenced by the transmembrane potential.[5] When the NMDA receptor channel is open, this compound can enter and physically occlude the pore, preventing the influx of ions such as Ca²⁺ and Na⁺. This action is independent of the polyamine site and contributes directly to the inhibition of NMDA receptor-mediated currents.[5] Studies have shown that this compound's block is more pronounced at negative membrane potentials and is almost entirely relieved at positive potentials.[5]

Quantitative Data: NMDA Receptor Interaction

The following table summarizes the quantitative parameters of this compound's interaction with the NMDA receptor, derived from various experimental models.

| Parameter | Value | Experimental Context | Reference |

| IC₅₀ | 9.13 µM | Antagonism of the NMDA receptor | [6] |

| IC₅₀ | 60.1 µM | Inhibition of NMDA and glycine-induced inward currents in Xenopus oocytes expressing rat NMDA receptors | [6] |

| Kᵢ | 14.8 µM (for agmatine) | Spermidine-potentiated [³H]MK-801 binding (this compound was used as a comparator) | [4] |

| K_D | 61 µM (at -60 mV) | Block of NMDA-evoked inward currents in cultured rat hippocampal neurons | [5] |

Signaling Pathway: NMDA Receptor Modulation by this compound

The following diagram illustrates the dual inhibitory action of this compound on the NMDA receptor signaling pathway.

Secondary Mechanism: Inhibition of Nitric Oxide Synthase (NOS)

This compound also functions as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine.[7] NO is a critical signaling molecule in the nervous and cardiovascular systems. By inhibiting NOS, this compound can modulate NO-dependent signaling pathways. This compound's structure, being a diguanidino compound and a derivative of arginine, allows it to interact with the enzyme.[7] It has been shown to inhibit NOS activity in a linear mixed manner.[7]

Quantitative Data: NOS Inhibition

The following table provides the inhibitory constant for this compound against brain NOS activity.

| Parameter | Value | Experimental Context | Reference |

| Kᵢ | 18.68 µM | Inhibition of rat brain NOS activity (linear mixed-type) | [7] |

Signaling Pathway: NOS Inhibition by this compound

The diagram below illustrates how this compound interferes with the production of nitric oxide.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established biochemical and electrophysiological techniques.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to assess this compound's competitive binding at the NMDA receptor's polyamine site using [³H]MK-801, a well-characterized open-channel blocker whose binding is enhanced by polyamines.

-

Membrane Preparation: Cerebral cortices from adult rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in assay buffer to a specific protein concentration.[4]

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine (to open the channel), and a potentiating concentration of spermidine.

-

Competitive Binding: Increasing concentrations of this compound (or a vehicle control) are added to the wells. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., unlabeled MK-801).

-

Equilibration & Termination: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.

-

Quantification: The filters are washed with ice-cold buffer, and the radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]MK-801 binding) is calculated. The Kᵢ (inhibitory constant) can then be determined using the Cheng-Prusoff equation.

Protocol: Whole-Cell Electrophysiology

This protocol details the measurement of this compound's effect on NMDA-evoked currents in cultured neurons, demonstrating its open-channel blocking properties.

-

Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips. Recordings are typically performed on mature neurons (e.g., >14 days in vitro).[8]

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid) containing blockers for non-NMDA ionotropic receptors and voltage-gated sodium and potassium channels.

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).[5][8]

-

NMDA Current Evocation: NMDA receptor-mediated currents are evoked by brief local application of NMDA and glycine onto the neuron.

-

This compound Application: Once stable baseline currents are established, the external solution containing various concentrations of this compound is perfused into the chamber. The effect of this compound on the amplitude and kinetics of the NMDA-evoked currents is recorded.

-

Voltage-Dependence Analysis: The protocol is repeated at various holding potentials (e.g., from -80 mV to +40 mV) to assess the voltage-dependence of the block.[5]

-

Data Analysis: The recorded currents are analyzed to determine the concentration-dependent and voltage-dependent block by this compound, allowing for the calculation of the dissociation constant (K_D).[5]

Protocol: Nitric Oxide Synthase (NOS) Activity Assay

This colorimetric assay measures NOS activity by quantifying the production of its stable end-products, nitrite and nitrate, using the Griess reaction.

-

Enzyme/Homogenate Preparation: A source of NOS, such as a purified enzyme or a brain tissue homogenate, is prepared in an appropriate assay buffer.[7]

-

Reaction Mixture: The reaction is initiated by adding the NOS preparation to a buffer containing L-arginine (the substrate) and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).

-

Inhibitor Addition: For inhibitor studies, varying concentrations of this compound are pre-incubated with the enzyme before the addition of L-arginine.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for NO production.

-

Nitrate Reduction: Since NO is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻), nitrate reductase is added to convert all nitrate in the sample to nitrite.

-

Griess Reaction: Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples. This reagent reacts with nitrite to form a colored azo compound.

-

Quantification: The absorbance of the colored product is measured using a spectrophotometer (typically at 540 nm). The amount of nitrite is quantified by comparison to a standard curve generated with known concentrations of sodium nitrite.

-

Data Analysis: The inhibition of NOS activity by this compound is calculated by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor). This allows for the determination of IC₅₀ and Kᵢ values.

Experimental Workflow Diagram

The following diagram provides a generalized workflow for assessing a compound's inhibitory activity using a biochemical assay.

Conclusion

The mechanism of action of this compound is complex, primarily characterized by its dual inhibitory effects on the NMDA receptor through competitive antagonism at the polyamine site and voltage-dependent open-channel blockade. Additionally, its ability to inhibit nitric oxide synthase contributes to its pharmacological profile. Understanding these distinct but concurrent mechanisms is crucial for the rational design and development of therapeutic agents targeting glutamatergic and nitrergic signaling pathways. The experimental protocols outlined herein provide a robust framework for the continued investigation and characterization of this compound and its analogs.

References

- 1. assaygenie.com [assaygenie.com]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 4. Radioligand binding studies reveal agmatine is a more selective antagonist for a polyamine-site on the NMDA receptor than this compound or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arigobio.com [arigobio.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Arcaine's role in cellular signaling pathways

An In-depth Technical Guide on the Role of Arctiin in Cellular Signaling Pathways

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Arcaine" did not yield relevant results in the context of cellular signaling. This document has been prepared based on the assumption that the intended subject of inquiry is Arctiin , a well-researched lignan glycoside with significant modulatory effects on key cellular signaling pathways.

Introduction

Arctiin, a bioactive compound isolated from plants of the Arctium genus (burdock), has garnered substantial scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1] These biological activities are intricately linked to its ability to modulate critical cellular signaling pathways that are often dysregulated in various disease states. This technical guide provides a comprehensive exploration of the molecular mechanisms underlying Arctiin's effects, with a detailed focus on its interactions with the NF-κB, PI3K/Akt, MAPK, and AMPK signaling cascades.

Data Presentation: Quantitative Effects of Arctiin

The following tables summarize the quantitative data on the biological effects of Arctiin and its aglycone, Arctigenin, from various preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Arctiin and Arctigenin

| Compound | Cancer Type | Cell Line | IC50 Value | Exposure Time |

| Arctiin | Hepatocellular Carcinoma | HepG2 | 4.74 nM | 24 hours |

| Arctiin | Hepatocellular Carcinoma | Hep3B | 59.27 nM | 24 hours |

| Arctiin | Colon Cancer | H116 | 2.5 µg/mL | Not Specified |

| Arctiin | Cervical Cancer | HeLa, SiHa | > 80 µM | Not Specified |

| Arctigenin | Promyelocytic Leukemia | HL-60 | < 100 ng/mL | Not Specified |

| Arctigenin | Colon Cancer | H116 | 0.31 µg/mL | Not Specified |

Note: Data compiled from multiple sources.[1][2][3] The potency of Arctiin can vary significantly depending on the cell line and experimental conditions. Arctigenin, the aglycone of Arctiin, often exhibits greater potency.

Table 2: In Vivo Antitumor Activity of Arctiin

| Cancer Model | Animal Model | Arctiin Dosage | Treatment Duration | Key Findings |

| Ehrlich Solid Carcinoma (ESC) | Sprague Dawley rats | 30 mg/kg/day (oral) | 3 weeks | Decreased tumor volume and weight; increased mean survival time.[1] |

| Hepatocellular Carcinoma (HepG2 xenograft) | BALB/c nude mice | 1 mg/kg or 10 mg/kg | 30 days | Decreased tumor growth.[1] |

Table 3: Anti-inflammatory Effects of Arctiin and Arctigenin

| Compound | Assay | Cell Line/Model | IC50 Value |

| Arctigenin | NO Production Inhibition | LPS-stimulated RAW 264.7 | 8.4 µM |

| Arctigenin | TNF-α Release Inhibition | LPS-activated RAW 264.7 | 19.6 µM |

| Arctigenin | TNF-α Release Inhibition | LPS-activated THP-1 | 25.0 µM |

| Arctigenin | IL-6 Release Inhibition | LPS-activated RAW 264.7 | 29.2 µM |

| Arctigenin | T-lymphocyte Proliferation | Anti-CD3/CD28 Ab-stimulated | 15.7 µM |

Note: Data for Arctigenin's anti-inflammatory effects are presented as it is a primary active metabolite of Arctiin.[4]

Core Signaling Pathways Modulated by Arctiin

Arctiin exerts its pleiotropic effects by targeting several critical signaling pathways that regulate inflammation, cell survival, proliferation, and metabolism.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Arctiin has been demonstrated to potently inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. In many cancers, this pathway is aberrantly activated. Arctiin has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell viability and migration.[1][6]

Involvement in MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Arctiin has been shown to modulate the MAPK pathway, although its specific effects can be context-dependent.[7][8]

Activation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can have therapeutic benefits in metabolic diseases and some cancers. Arctigenin, the aglycone of Arctiin, has been shown to activate AMPK.[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of Arctiin on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Arctiin on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HepG2, H116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Arctiin stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[10]

-

Treatment: Treat the cells with various concentrations of Arctiin (e.g., 0.05, 0.5, 2.0 mg/mL) for the desired time period (e.g., 24, 48 hours).[10]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Western Blot Analysis for Phospho-p65 (NF-κB Activation)

This protocol details the detection of phosphorylated p65, a marker of NF-κB activation.

-

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Arctiin

-

NF-κB activator (e.g., LPS)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p65 (Ser536), anti-total p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

-

Procedure:

-

Cell Treatment: Seed cells and allow them to attach. Pre-treat with desired concentrations of Arctiin for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 100 ng/mL LPS for 30 minutes).[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the phospho-p65 signal to total p65 and the loading control (β-actin).

-

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay measures the transcriptional activity of NF-κB.

-

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter vector and a control Renilla luciferase vector

-

Transfection reagent

-

Arctiin

-

NF-κB activator (e.g., TNF-α)

-

Dual-Luciferase Reporter Assay System

-

-

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter vector and the Renilla luciferase control vector.

-

Treatment: After 24 hours, pre-treat the cells with Arctiin for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-24 hours.[11]

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luminescence. Then, add the Stop & Glo reagent and measure the Renilla luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

-

Conclusion

Arctiin is a promising natural compound that exerts significant biological effects through the modulation of multiple key cellular signaling pathways, including NF-κB, PI3K/Akt, MAPK, and AMPK. Its ability to target these fundamental pathways provides a molecular basis for its observed anti-inflammatory, anticancer, and other therapeutic properties. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of Arctiin. Further studies are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]

- 5. Anti-inflammatory function of arctiin by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Ameliorative Effects of Arctiin and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arctigenin alleviates ER stress via activating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arctiin attenuates high glucose‐induced human retinal capillary endothelial cell proliferation by regulating ROCK1/PTEN/PI3K/Akt/VEGF pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Arcaine Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate, a naturally occurring diguanidino compound, has garnered significant interest within the scientific community for its distinct pharmacological profile. Initially discovered in the marine mollusk Arca noae, its subsequent characterization as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS) has positioned it as a valuable tool for neuroscience and pharmacology research. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and pharmacological activities of this compound sulfate. It includes a summary of key quantitative data, detailed experimental methodologies for its characterization, and visualizations of its mechanism of action and experimental workflows.

Discovery and History

The journey of this compound sulfate began with its initial discovery in the marine bivalve mollusk, Arca noae.

-

1931: The First Isolation In 1931, German chemists F. Kutscher, D. Ackermann, and K. Flössner first isolated a novel guanidino compound from the muscle extracts of Arca noae. They named this substance "Arcain." Their work, published in the journal Hoppe-Seyler's Zeitschrift für physiologische Chemie, marked the first report of what is now known as this compound.

-

Mid-20th Century: Early Synthetic Approaches Following its discovery, the chemical structure of this compound was determined to be 1,4-diguanidinobutane. The development of synthetic methods for guanidino compounds, a field in which researchers like Ackermann were active in the 1930s, paved the way for the laboratory synthesis of this compound. Early synthetic strategies likely involved the reaction of 1,4-diaminobutane with a guanidinylating agent, a fundamental approach that has been refined over the years.

-

1990: Unveiling the Neurological Activity A pivotal moment in the history of this compound research occurred in 1990 when Ian J. Reynolds published a paper in the European Journal of Pharmacology identifying this compound as a competitive antagonist of the polyamine site on the NMDA receptor.[1] This discovery opened up new avenues for investigating the role of polyamines in modulating NMDA receptor function and positioned this compound as a key pharmacological tool in neuroscience.

-

1990s: Elucidation of Nitric Oxide Synthase Inhibition Further expanding its known biological activities, research in the mid-1990s by Yokoi et al. and Kabuto et al. demonstrated that this compound also acts as an inhibitor of nitric oxide synthase (NOS).[2] Specifically, it was found to inhibit NOS activity in a linear mixed manner, providing another layer of complexity to its pharmacological profile and suggesting its potential utility in studying nitric oxide signaling pathways.

Chemical and Physical Properties

This compound sulfate is the sulfate salt of this compound (1,4-diguanidinobutane). The addition of the sulfate group enhances its stability and water solubility, making it suitable for use in biological assays.

| Property | Value |

| Chemical Name | 1,4-Diguanidinobutane sulfate |

| Synonyms | This compound sulfate, N,N'-1,4-Butanediylbisguanidine sulfate |

| CAS Number | 14923-17-2 |

| Molecular Formula | C₆H₁₆N₆·H₂SO₄ |

| Molecular Weight | 270.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Pharmacological Activity

This compound sulfate exhibits a dual mechanism of action, primarily targeting two key players in neurotransmission and cellular signaling: the NMDA receptor and nitric oxide synthase.

NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the polyamine modulatory site of the NMDA receptor.[1] The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. Overactivation of this receptor is implicated in excitotoxicity and neurodegenerative diseases.

Signaling Pathway of NMDA Receptor Modulation by this compound

Caption: Competitive antagonism of this compound at the polyamine site of the NMDA receptor.

The binding of polyamines like spermine and spermidine to their site on the NMDA receptor potentiates the receptor's activity. This compound competitively inhibits this potentiation, thereby reducing NMDA receptor-mediated calcium influx and subsequent downstream signaling. Later studies also suggested that this compound can act as an open-channel blocker of the NMDA receptor, independent of the polyamine site.[3]

Nitric Oxide Synthase Inhibition

This compound has been shown to be an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2]

This compound's Inhibition of Nitric Oxide Synthase

Caption: Mechanism of nitric oxide synthase (NOS) inhibition by this compound.

This compound's inhibitory action on NOS is of a linear mixed type, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. This inhibition reduces the production of nitric oxide from its substrate, L-arginine.

Experimental Protocols

The following are generalized methodologies for key experiments related to the characterization of this compound sulfate's activity.

NMDA Receptor Binding Assay (Competitive Displacement)

Objective: To determine the affinity of this compound for the polyamine site on the NMDA receptor.

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from rat forebrains.

-

Radioligand Binding: Incubate the membranes with a radiolabeled polyamine agonist (e.g., [³H]spermidine) in the presence of varying concentrations of this compound sulfate.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

Workflow for NMDA Receptor Binding Assay

Caption: Experimental workflow for a competitive NMDA receptor binding assay.

Nitric Oxide Synthase (NOS) Activity Assay

Objective: To measure the inhibitory effect of this compound on NOS activity.

Methodology:

-

Enzyme Source: Use a purified NOS enzyme or a crude tissue homogenate known to contain NOS (e.g., rat brain cerebellum).

-

Reaction Mixture: Prepare a reaction buffer containing L-arginine (the substrate), NADPH (a cofactor), and other necessary components.

-

Incubation: Add the enzyme source to the reaction mixture with and without varying concentrations of this compound sulfate and incubate at 37°C.

-

Measurement of NO Production: Quantify the production of nitric oxide. A common method is the Griess assay, which measures the concentration of nitrite (a stable breakdown product of NO).

-

Data Analysis: Determine the rate of NO production in the presence and absence of this compound. Calculate the IC₅₀ value for NOS inhibition. To determine the type of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies by varying the concentration of L-arginine at different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or other kinetic plots.

Summary and Future Directions

This compound sulfate is a fascinating molecule with a rich history, from its discovery in a marine invertebrate to its characterization as a dual-acting modulator of two critical signaling pathways in the central nervous system and periphery. Its ability to antagonize the NMDA receptor and inhibit nitric oxide synthase makes it an invaluable research tool for dissecting the complex interplay between these systems.

Future research may focus on:

-

Developing more selective analogs of this compound to target either the NMDA receptor or NOS with greater specificity.

-

Investigating the therapeutic potential of this compound or its derivatives in neurological disorders characterized by excitotoxicity or aberrant nitric oxide signaling.

-

Exploring the role of this compound in the physiology of Arca noae and other marine organisms.

The continued study of this compound sulfate will undoubtedly provide further insights into fundamental biological processes and may pave the way for novel therapeutic strategies.

References

- 1. This compound is a competitive antagonist of the polyamine site on the NMDA receptor [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of this compound on nitric oxide synthase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Arcaine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate, a synthetically derived polyamine analogue, has garnered significant attention in the scientific community for its distinct pharmacological profile. Primarily recognized as a competitive antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS), it serves as a critical tool in neuropharmacological and biochemical research. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound sulfate, detailed experimental protocols for its characterization, and a thorough examination of its impact on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration and utilization of this multifaceted compound.

Chemical and Physical Properties

This compound sulfate is a white to off-white crystalline powder.[1] Its fundamental chemical and physical characteristics are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Chemical Properties of this compound Sulfate

| Property | Value | Reference(s) |

| Chemical Name | N,N'-1,4-Butanediylbisguanidine sulfate | [2] |

| Synonyms | 1,4-Diguanidinobutane sulfate, this compound sulfate salt | [1] |

| CAS Number | 14923-17-2 | [2] |

| Molecular Formula | C₆H₁₆N₆·H₂SO₄ | [1] |

| Molecular Weight | 270.31 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 291°C (decomposes) | [2] |

Table 2: Solubility and Stability of this compound Sulfate

| Property | Value | Reference(s) |

| Solubility in Water | 25 mM | |

| Solubility in PBS (pH 7.2) | 1 mg/mL | |

| Storage (Solid) | Store at 0-8°C | [1] |

| Storage (Solutions) | Prepare fresh; can be stored at -20°C for up to one month. | |

| Stability | Stable under ambient temperature for shipping. |

Experimental Protocols

Accurate and reproducible experimental data are paramount in research and development. This section outlines detailed methodologies for the analysis of this compound sulfate using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the purity of this compound sulfate.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve this compound sulfate in the mobile phase starting condition (e.g., 95% Solvent A) to a concentration of approximately 1 mg/mL.

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject the sample.

-

Run a linear gradient from 5% to 95% Solvent B over 20 minutes.

-

Hold at 95% Solvent B for 5 minutes.

-

Return to the initial conditions and re-equilibrate for 5 minutes before the next injection.

-

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general framework for acquiring ¹H and ¹³C NMR spectra of this compound sulfate.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterium oxide (D₂O).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound sulfate in 0.5-0.7 mL of D₂O.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Use a water suppression pulse sequence if necessary.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Mass Spectrometry (MS) for Molecular Weight Confirmation

This protocol outlines a general procedure for the analysis of this compound sulfate by electrospray ionization mass spectrometry (ESI-MS).

-

Instrumentation: A mass spectrometer equipped with an ESI source.

-

Sample Preparation: Prepare a dilute solution of this compound sulfate (approximately 10-100 µg/mL) in a suitable solvent such as 50:50 water:acetonitrile with 0.1% formic acid.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150°C.

-

Gas Flow (Nebulizer and Drying Gas): Optimize for stable spray and desolvation.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: The expected protonated molecule [M+H]⁺ for the free base of this compound (C₆H₁₆N₆) would be at m/z 173.15.

Signaling Pathways

This compound sulfate exerts its biological effects primarily through the modulation of two critical signaling pathways: the NMDA receptor pathway and the nitric oxide synthase pathway.

Antagonism of the NMDA Receptor Signaling Pathway

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. Its activity is modulated by various endogenous molecules, including polyamines such as spermine and spermidine, which generally enhance receptor function. This compound acts as a competitive antagonist at this polyamine binding site.[3]

The diagram below illustrates the mechanism of NMDA receptor activation and its inhibition by this compound sulfate.

Upon binding of glutamate and a co-agonist like glycine, the NMDA receptor channel opens, allowing the influx of calcium ions (Ca²⁺), which in turn activates various downstream signaling cascades. Polyamines enhance this process. This compound competitively binds to the polyamine site, preventing this enhancement and leading to a reduction in Ca²⁺ influx and subsequent downstream signaling.

Inhibition of the Nitric Oxide Synthase (NOS) Pathway

Nitric oxide (NO) is a ubiquitous signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). This compound has been shown to inhibit NOS activity.[2]

The following diagram illustrates the enzymatic production of nitric oxide and its inhibition by this compound sulfate.

NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide in the process. This compound inhibits this enzymatic reaction, leading to decreased NO production. This reduction in NO levels subsequently attenuates the activation of soluble guanylate cyclase (sGC) and the production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates many of NO's downstream effects, such as smooth muscle relaxation.

Conclusion

This compound sulfate is a valuable pharmacological tool with well-defined inhibitory actions on the NMDA receptor and nitric oxide synthase pathways. Its distinct chemical and physical properties, when coupled with robust experimental protocols, enable precise and reproducible investigations into its mechanisms of action and potential therapeutic applications. This technical guide provides a foundational resource for scientists and researchers, facilitating further exploration of this compound sulfate's role in neuroscience and drug discovery. The continued study of this compound is poised to yield deeper insights into the complex signaling networks that govern neuronal function and dysfunction.

References

Arcaine as a Competitive NMDA Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Arcaine's role as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It elucidates the dualistic mechanism of action, involving both competitive antagonism at the polyamine binding site and open-channel blockade. This document summarizes key quantitative data, details essential experimental protocols for studying NMDA receptor antagonists, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in numerous neurological disorders, making it a significant target for therapeutic intervention. This compound (1,4-diguanidinobutane), a structural analog of agmatine, has emerged as a noteworthy antagonist of the NMDA receptor. Initially identified as a competitive antagonist at the polyamine modulatory site, subsequent research has revealed a more complex mechanism of action, including open-channel blockade. This guide explores the multifaceted interactions of this compound with the NMDA receptor, providing a technical resource for researchers in pharmacology and drug development.

Mechanism of Action: A Dualistic Approach

The antagonistic action of this compound at the NMDA receptor is not mediated by a single mechanism but rather a combination of competitive antagonism at the polyamine site and open-channel block.

Competitive Antagonism at the Polyamine Site

Polyamines, such as spermine and spermidine, are endogenous modulators that potentiate NMDA receptor activity. This compound competitively antagonizes the binding of these polyamines to their recognition site on the NMDA receptor complex.[1] This competitive interaction has been demonstrated in radioligand binding assays, where the presence of spermidine increases the IC50 value of this compound for inhibiting [3H]MK-801 binding.[2] Evidence suggests that agmatine, a related compound, also acts as a competitive antagonist at this site.[2]

Open-Channel Blockade

In addition to its effects at the polyamine site, this compound exhibits characteristics of an open-channel blocker. This action is voltage-dependent, with the block being more pronounced at negative membrane potentials and relieved at positive potentials.[3] Electrophysiological studies, including whole-cell and single-channel recordings, have shown that this compound can block the NMDA receptor channel in a manner independent of the polyamine site.[3] The binding and unbinding rates for this open-channel block have been estimated to be 4.4 x 10(8) M-1 sec-1 and 1.8 x 10(4) sec-1, respectively.[3] This dual mechanism distinguishes this compound from other NMDA receptor antagonists and contributes to its unique pharmacological profile.

Quantitative Data on this compound and Other NMDA Receptor Antagonists

The potency and affinity of this compound and other NMDA receptor antagonists have been quantified through various experimental assays. The following tables summarize key quantitative data to facilitate comparison.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Experimental Condition | Reference |

| K D | 61 µM | Whole-cell recording of NMDA-evoked currents at -60 mV | [3] |

| K i | 14.8 µM | Spermidine-potentiated [3H]MK-801 binding (for Agmatine) | [2] |

Table 2: Comparative IC50 Values of NMDA Receptor Antagonists

| Compound | IC50 (µM) | Assay | Reference |

| This compound | 5 (direct inhibition) | [3H]MK-801 binding in the absence of polyamines | [4] |

| Agmatine | >500 (direct inhibition) | [3H]MK-801 binding in the absence of polyamines | [4] |

| Ifenprodil | 5 (direct inhibition) | [3H]MK-801 binding in the absence of polyamines | [4] |

| MK-801 | 0.17 (mg/kg, ED50) | In vivo [3H]MK-801 binding | [5] |

| Ketamine | 4.4 (mg/kg, ED50) | In vivo [3H]MK-801 binding | [6] |

Experimental Protocols

The characterization of this compound and other NMDA receptor antagonists relies on a suite of specialized experimental techniques. Detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Objective: To measure the effect of this compound on the amplitude and kinetics of NMDA-evoked currents.

Methodology:

-

Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or transfect a cell line (e.g., HEK293) with appropriate NMDA receptor subunits.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution: Typically contains (in mM): 140 K-Gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.

-

-

Recording Procedure:

-

Establish a whole-cell configuration on a selected neuron.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

-

After establishing a stable baseline, co-apply this compound at various concentrations with the agonists.

-

Record the inhibition of the NMDA-evoked current.

-

-

Data Analysis: Measure the peak amplitude of the current in the absence and presence of this compound. Plot a concentration-response curve to determine the IC50 value.

Single-Channel Recording

This high-resolution technique allows for the study of individual NMDA receptor channel gating and conductance.

Objective: To investigate the mechanism of this compound's block on a single-channel level.

Methodology:

-

Patch Preparation: Form an outside-out or cell-attached patch from a neuron expressing NMDA receptors.

-

Recording Solution: The pipette solution contains NMDA and glycine to activate the channels within the patch.

-

Data Acquisition: Record single-channel currents at various holding potentials.

-

Application of this compound: Apply this compound to the bath solution (for outside-out patches) or include it in the pipette solution (for cell-attached patches).

-

Data Analysis: Analyze the single-channel conductance, open probability, and mean open time in the presence and absence of this compound. A reduction in apparent channel amplitude is indicative of a fast open-channel block.

[3H]MK-801 Radioligand Binding Assay

This biochemical assay is used to study the binding of non-competitive antagonists to the NMDA receptor channel.

Objective: To determine the affinity and mechanism of this compound's interaction with the NMDA receptor complex.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).

-

Assay Buffer: Typically 5 mM Tris-HCl, pH 7.4.

-

Incubation: Incubate the membranes with a fixed concentration of [3H]MK-801 (a radiolabeled open-channel blocker) and varying concentrations of this compound.

-

Stimulation: Include glutamate and glycine in the incubation mixture to promote channel opening and [3H]MK-801 binding.

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled MK-801). Calculate the IC50 of this compound for inhibiting [3H]MK-801 binding. To test for competitive antagonism at the polyamine site, perform the assay in the presence of a fixed concentration of spermidine.

Signaling Pathways and Visualization

NMDA receptor activation initiates a cascade of intracellular signaling events, primarily mediated by calcium influx. This compound, by antagonizing the receptor, is expected to modulate these downstream pathways.

NMDA Receptor-Mediated Signaling

Activation of the NMDA receptor leads to an influx of Ca2+, which acts as a second messenger. Ca2+ binds to calmodulin, activating Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII, in turn, can phosphorylate various substrates, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 promotes the transcription of genes involved in synaptic plasticity and cell survival, such as brain-derived neurotrophic factor (BDNF). By blocking NMDA receptor-mediated Ca2+ influx, this compound is predicted to inhibit the activation of this signaling cascade.

Caption: NMDA Receptor Signaling Pathway and this compound's Point of Inhibition.

Experimental Workflow for Characterizing NMDA Receptor Antagonists

A logical progression of experiments is crucial for the comprehensive characterization of a novel NMDA receptor antagonist like this compound.

Caption: General Experimental Workflow for NMDA Antagonist Studies.

Logical Relationships Between Experimental Approaches

The different experimental techniques provide complementary information, building a comprehensive understanding of the antagonist's effects from the molecular to the behavioral level.

Caption: Logical Relationships Between Key Experimental Approaches.

Conclusion

This compound presents a compelling case as a competitive NMDA receptor antagonist with a nuanced, dual mechanism of action. Its ability to act as both a competitive antagonist at the polyamine site and an open-channel blocker offers a unique pharmacological profile that warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and other NMDA receptor modulators. A thorough understanding of its interactions with the NMDA receptor, from the molecular to the systems level, will be critical in advancing the development of novel therapeutics for a range of neurological disorders.

References

- 1. This compound is a competitive antagonist of the polyamine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding studies reveal agmatine is a more selective antagonist for a polyamine-site on the NMDA receptor than this compound or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound blocks N-methyl-D-aspartate receptor responses by an open channel mechanism: whole-cell and single-channel recording studies in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Arcaine: A Technical Guide to its Natural Sources, Biosynthesis, and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine (1,4-diguanidinobutane) is a naturally occurring guanidino compound first discovered in the marine bivalve Arca noae. As a polyamine analogue, this compound exhibits a range of biological activities, including interactions with receptors and enzymes, making it a molecule of interest for researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound, its putative biosynthetic pathway, and methods for its chemical synthesis. Detailed experimental protocols for its extraction, analysis, and synthesis are presented, alongside structured data and graphical representations of key pathways and workflows to facilitate further research and application.

Natural Sources of this compound

This compound has been primarily identified in marine invertebrates, with the Noah's Ark shell, Arca noae, being the most well-documented source. While the full extent of its distribution in the marine environment is not yet completely understood, the presence of various guanidino compounds is a common feature among marine organisms, particularly mollusks and sponges.[1] These compounds are believed to play roles in chemical defense, reproduction, and energy metabolism.

Table 1: Documented and Potential Natural Sources of this compound

| Phylum | Class | Species | Common Name | Tissue/Organ | Concentration | Reference(s) |

| Mollusca | Bivalvia | Arca noae | Noah's Ark shell | Whole soft tissues | Not specified | [2][3] |

| Mollusca | Bivalvia | Various species | Bivalve mollusks | General | Presence of various guanidino compounds reported | [4][5][6] |

Further research is required to quantify this compound concentrations in Arca noae and to identify other potential natural sources.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been empirically elucidated. However, based on the known metabolic pathways of related polyamines and guanidino compounds in various organisms, a putative pathway can be proposed. This proposed pathway initiates from the amino acid L-arginine.

Putative Biosynthetic Pathway

The proposed biosynthesis of this compound likely involves two key enzymatic steps:

-

Decarboxylation of L-arginine to Agmatine: This reaction is catalyzed by the enzyme Arginine Decarboxylase (ADC). Agmatine, or (4-aminobutyl)guanidine, is a known intermediate in polyamine metabolism in many organisms.[7][8][9][10]

-

Guanidination of Agmatine to this compound: This step involves the transfer of a guanidino group to the primary amine of agmatine. The specific enzyme responsible for this transformation, a putative "agmatine transguanidinase" or "arginine:agmatine amidinotransferase," has not yet been identified. This type of enzymatic activity, however, is known, with Arginine:glycine amidinotransferase (AGAT) being a well-characterized example that catalyzes the transfer of a guanidino group from arginine to glycine.[8][11][12][13]

Chemical Synthesis of this compound

The chemical synthesis of this compound (1,4-diguanidinobutane) can be achieved through the guanidination of its diamine precursor, 1,4-diaminobutane (putrescine). Various reagents can be employed for the guanidination of primary amines. A common and effective method involves the use of a guanylating agent such as O-methylisourea.

Synthetic Route

The overall reaction involves the conversion of the two primary amino groups of 1,4-diaminobutane into guanidino groups.

Experimental Protocols

Isolation and Purification of this compound from Arca noae

This protocol is a general procedure for the extraction and purification of polar metabolites from marine invertebrates and can be adapted for this compound.[7][14][15][16][17][18]

1. Sample Collection and Preparation:

- Collect fresh specimens of Arca noae.

- Freeze-dry the whole soft tissues to remove water.

- Grind the lyophilized tissue into a fine powder.

2. Extraction:

- Extract the powdered tissue with a polar solvent such as methanol or a mixture of methanol and water (e.g., 80% MeOH) at room temperature with stirring for 24 hours.

- Repeat the extraction process three times to ensure complete extraction of polar metabolites.

- Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

3. Fractionation:

- Perform liquid-liquid partitioning of the crude extract. Suspend the extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, dichloromethane, and n-butanol. This compound, being a polar compound, is expected to be in the aqueous or n-butanol fraction.

- Concentrate the polar fraction under reduced pressure.

4. Chromatographic Purification:

- Subject the polar fraction to column chromatography on a suitable stationary phase, such as a reversed-phase C18 silica gel.

- Elute the column with a gradient of decreasingly polar solvent, for example, from 100% water to 100% methanol.

- Collect fractions and monitor for the presence of this compound using an appropriate analytical technique (e.g., TLC with a specific stain for guanidino compounds, or LC-MS).

- Pool the fractions containing this compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., water/acetonitrile with a trifluoroacetic acid modifier).

5. Characterization:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis of this compound (1,4-Diguanidinobutane)

This protocol is a generalized procedure for the guanidination of a primary diamine.[19][20][21][22][23][24]

1. Materials:

- 1,4-Diaminobutane (putrescine)

- O-Methylisourea hemisulfate (or a similar guanylating agent)

- A suitable base (e.g., ammonium hydroxide)

- Solvents (e.g., water, acetonitrile)

2. Procedure:

- Dissolve 1,4-diaminobutane in an aqueous solution.

- Prepare the guanidination reagent by dissolving O-methylisourea hemisulfate in a mixture of water, acetonitrile, and ammonium hydroxide to achieve an alkaline pH (e.g., pH 11).

- Add the guanidination reagent to the solution of 1,4-diaminobutane. The molar ratio of the guanylating agent to the amino groups should be in excess to ensure complete reaction.

- Heat the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 30 minutes to several hours), monitoring the reaction progress by TLC or LC-MS.

- After the reaction is complete, acidify the mixture with an acid like trifluoroacetic acid (TFA) to stop the reaction.

- Purify the resulting this compound from the reaction mixture using preparative HPLC.

Quantitative Analysis of this compound by HPLC-MS/MS

This protocol outlines a general method for the quantification of guanidino compounds in biological matrices, adapted for this compound.[1][25][26][27][28][29]

1. Sample Preparation (from Marine Tissue):

- Homogenize a known weight of fresh or frozen tissue in a suitable buffer.

- Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol.

- Centrifuge the mixture to pellet the precipitated proteins.

- Collect the supernatant containing the small molecule metabolites.

- The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

- Dry the final extract and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. HPLC-MS/MS Analysis:

- Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

- Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

- Mobile Phase:

- A: Water with 0.1% formic acid

- B: Acetonitrile with 0.1% formic acid

- Gradient Elution: A suitable gradient to separate this compound from other matrix components (e.g., starting with a low percentage of B and increasing over time).

- Mass Spectrometry:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

- Quantification: Create a calibration curve using this compound standards of known concentrations prepared in a similar matrix to the samples. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Conclusion

This compound remains a molecule with untapped potential. While its natural distribution appears to be concentrated in marine invertebrates, further quantitative studies are needed to fully understand its ecological role and potential as a biomarker. The proposed biosynthetic pathway provides a framework for future enzymatic and genetic studies to identify the responsible enzymes. Furthermore, the optimization of chemical synthesis routes will be crucial for producing sufficient quantities of this compound for pharmacological screening and drug development. The analytical methods outlined in this guide provide a starting point for researchers to accurately quantify this compound in various biological matrices, which will be essential for pharmacokinetic and metabolic studies. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing guanidino compound.

References

- 1. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in the tissue concentrations of trace elements during the reproductive cycle of Noah's Ark shells (Arca noae Linnaeus, 1758) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trace elements and oxidative stress in the Ark shell Arca noae from a Mediterranean coastal lagoon (Bizerte lagoon, Tunisia): are there health risks associated with their consumption? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-value compounds from the molluscs of marine and estuarine ecosystems as prospective functional food ingredients: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-arginine:glycine amidinotransferase deficiency protects from metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agmatine - Wikipedia [en.wikipedia.org]

- 10. Agmatine : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arginine:Glycine Amidinotransferase Deficiency: The Third Inborn Error of Creatine Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Arginine:Glycine Amidinotransferase Is Essential for Creatine Supply in Mice During Chronic Hypoxia [frontiersin.org]

- 14. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation of Water-Soluble Metabolites from Marine Invertebrates and Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization, Preparation, and Purification of Marine Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Guanidine synthesis by guanylation [organic-chemistry.org]

- 23. researchgate.net [researchgate.net]

- 24. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 28. rsc.org [rsc.org]

- 29. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to Arcaine (CAS Number: 14923-17-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine, with the CAS number 14923-17-2, is a potent pharmacological agent primarily recognized for its dual antagonistic action on N-methyl-D-aspartate (NMDA) receptors and its inhibitory effects on nitric oxide synthase (NOS). Chemically identified as 1,4-Diguanidinobutane, this compound serves as a critical tool in neuroscience research for dissecting the complex roles of polyamines and nitric oxide in synaptic transmission and plasticity. This technical guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and key experimental findings. It includes available quantitative data, outlines general experimental protocols, and presents visualizations of its interactions with cellular signaling pathways to support further investigation and drug development endeavors.

Chemical and Physical Properties

This compound is typically available as a sulfate salt. Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 14923-17-2 | [1][2][3][4][5][6] |

| Chemical Name | 1,4-Diguanidinobutane | [1][3][5][7] |

| Synonyms | This compound sulfate salt, N,N'-1,4-Butanediylbisguanidine sulfate | [1][3][8] |

| Molecular Formula | C₆H₁₆N₆ · H₂SO₄ | [1][2][3][5][6] |

| Molecular Weight | 270.31 g/mol | [1][3][4][5][6][8] |

| Appearance | Crystalline solid / Powder | [2][6][9] |

| Melting Point | >280 °C | [6][9] |

| Solubility | Soluble in water (25mM) | [2][8] |

| Purity | ≥95% to >99% | [2][8] |

Mechanism of Action

This compound's pharmacological profile is dominated by its interaction with two key targets: the NMDA receptor and nitric oxide synthase.

NMDA Receptor Antagonism

This compound acts as a potent antagonist at the polyamine binding site on the NMDA receptor[1][5][8][9]. Its mechanism is multifaceted:

-

Competitive Antagonism at the Polyamine Site: this compound competitively inhibits the binding of polyamines like spermidine and spermine, which are positive allosteric modulators of the NMDA receptor[2][8]. This action reduces the potentiation of NMDA receptor activity by endogenous polyamines.

-

Open Channel Block: this compound also exhibits a voltage-dependent block of the NMDA receptor ion channel, similar to the action of magnesium ions (Mg²⁺)[4]. This block is more pronounced at negative membrane potentials and is relieved by depolarization[4]. This suggests that this compound can physically occlude the channel pore when it is in the open state[4].

Nitric Oxide Synthase (NOS) Inhibition

This compound is also recognized as an inhibitor of nitric oxide synthase (NOS)[8]. NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in the nervous and cardiovascular systems. By inhibiting NOS, this compound can modulate NO-dependent signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on this compound's interaction with the NMDA receptor.

| Parameter | Value | Experimental System | Source(s) |

| IC₅₀ (NMDA Receptor) | 9.13 µM | Not specified | [2][10] |

| IC₅₀ (NMDA/glycine-induced currents) | 60.1 µM | Xenopus laevis oocytes expressing rat NMDA receptors | [2][10] |

| Kᵢ (spermidine-potentiated [³H]MK-801 binding) | 14.8 µM (for agmatine, similar studies performed with this compound) | Rat cortical membranes | [2] |

| K_D (NMDA-evoked inward currents) | 61 µM (at -60 mV) | Cultured rat hippocampal neurons | [4] |

Experimental Protocols

Radioligand Binding Assays for NMDA Receptor Interaction

These assays are used to determine the binding affinity and competitive nature of this compound at the polyamine site of the NMDA receptor.

Objective: To quantify the binding of this compound to the NMDA receptor and its competition with known ligands.

General Procedure:

-

Membrane Preparation: Cerebral cortex tissue from rats is homogenized and centrifuged to isolate a crude membrane fraction rich in NMDA receptors. The membranes are thoroughly washed to remove endogenous ligands.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand, typically [³H]MK-801, which binds to the ion channel pore of the NMDA receptor. The incubation is performed in the presence and absence of spermidine (to potentiate binding) and varying concentrations of this compound.

-

Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the amount of radioactivity retained on the filters (representing bound ligand) is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Competitive binding is inferred if the presence of this compound increases the apparent K_D of the radioligand without affecting the B_max.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Channel Block

This technique is employed to study the effects of this compound on the ion flow through NMDA receptor channels in real-time.

Objective: To characterize the voltage-dependent block of NMDA receptor-mediated currents by this compound.

General Procedure:

-

Cell Culture: Primary hippocampal neurons are cultured on coverslips.

-

Recording Setup: A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope and continuously perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane of a single neuron.

-

Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured to gain electrical access to the cell's interior. The neuron's membrane potential is clamped at a specific voltage (e.g., -60 mV).

-

Drug Application: NMDA and glycine are applied to the neuron to evoke inward currents through NMDA receptors. Once a stable baseline current is established, this compound is co-applied at various concentrations and at different holding potentials.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration-dependent and voltage-dependent block of the NMDA receptor channel by this compound. The dissociation constant (K_D) at a given voltage can be calculated from the concentration-response curve.

Nitric Oxide Synthase (NOS) Inhibition Assay

This biochemical assay is used to measure the inhibitory effect of this compound on the activity of NOS.

Objective: To determine the potency of this compound as a NOS inhibitor.

General Procedure:

-

Enzyme Source: Purified NOS enzyme (e.g., iNOS, nNOS, or eNOS) or a tissue homogenate containing the enzyme is used.

-

Reaction Mixture: The enzyme is incubated in a reaction buffer containing the substrate L-arginine, necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin), and varying concentrations of this compound.

-

Measurement of NO Production: The activity of NOS is determined by measuring the amount of NO produced. This is often done indirectly by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline or by using the Griess reagent to measure the concentration of nitrite, a stable oxidation product of NO.

-

Data Analysis: The results are used to calculate the IC₅₀ value of this compound for NOS inhibition.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound's antagonism of the NMDA receptor.

Caption: Inhibition of Nitric Oxide Synthase by this compound.

Conclusion

This compound (CAS 14923-17-2) is a valuable research compound with well-defined inhibitory actions on NMDA receptors and nitric oxide synthase. Its ability to competitively antagonize the polyamine site and block the open channel of the NMDA receptor makes it a specific tool for studying the roles of polyamines in synaptic function. Furthermore, its inhibition of NOS provides an additional layer of complexity to its pharmacological profile, allowing for the investigation of NO-mediated signaling. While a significant body of research exists, this guide highlights the need for more publicly available, detailed experimental protocols and a broader range of quantitative data to fully harness the potential of this compound in drug discovery and development for neurological and psychiatric disorders.

References